molecular formula C11H15NO3 B2664545 Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate CAS No. 1962973-02-9

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate

Cat. No.: B2664545
CAS No.: 1962973-02-9
M. Wt: 209.245
InChI Key: FLDCWMAHFRBXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a derivative of nicotinic acid, featuring a methyl ester group and a hydroxy-methylpropyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxy-methylpropyl group can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the hydroxy-methylpropyl group, making it less complex.

    Ethyl nicotinate: Similar ester functionality but with an ethyl group instead of a methyl group.

    Nicotinic acid: The parent compound without esterification.

Uniqueness

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is unique due to the presence of both the hydroxy-methylpropyl group and the methyl ester group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 6-(2-hydroxy-2-methylpropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCWMAHFRBXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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